Beta-Amyloid (1-20)
Description
Overview of Amyloid Precursor Protein (APP) Processing and Amyloid-β (Aβ) Generation
Amyloid Precursor Protein (APP) is a transmembrane protein that undergoes sequential proteolytic processing by enzymes known as secretases. biolegend.comresearchgate.net There are two main pathways for APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway.
In the non-amyloidogenic pathway , APP is first cleaved by α-secretase within the Aβ domain, which prevents the formation of the full Aβ peptide. researchgate.netotago.ac.nz This is followed by cleavage by γ-secretase, resulting in the production of a p3 peptide. d-nb.inforesearchgate.net
In the amyloidogenic pathway , APP is first cleaved by β-secretase (also known as BACE1), generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment called C99. researchgate.netotago.ac.nzmdpi.com The C99 fragment is then cleaved by γ-secretase at various points, leading to the production of Aβ peptides of different lengths, most commonly Aβ(1-40) and the more aggregation-prone and neurotoxic Aβ(1-42). researchgate.netmdpi.comfrontiersin.org
The Role of N-Terminal Amyloid-β Fragments in Proteolytic Pathways
The processing of APP and its fragments is a complex cascade. Besides the primary secretase cleavages, further proteolytic events can occur, leading to a variety of truncated Aβ species. d-nb.info N-terminal fragments of Aβ can be generated through additional cleavage of the Aβ peptide itself or through alternative processing of APP. For instance, α-secretase can cleave the β-CTF (C99), resulting in C-terminally truncated Aβ species. d-nb.info
Several enzymes, known as Aβ-degrading enzymes, are capable of cleaving full-length Aβ, producing smaller, generally less toxic fragments. oup.com These enzymes include neprilysin (NEP) and insulin-degrading enzyme (IDE). oup.comnih.govbiorxiv.org The N-terminal region of Aβ is particularly susceptible to enzymatic degradation. biorxiv.org Studies have identified cleavage sites within the N-terminal portion of Aβ, highlighting the dynamic nature of Aβ metabolism. biorxiv.org The presence of these shorter fragments suggests a complex regulatory system for Aβ levels and activity in the brain.
Significance of Beta-Amyloid (1-20) in Mechanistic Neurodegeneration Studies
The Beta-Amyloid (1-20) fragment, representing the N-terminal portion of the full-length Aβ peptide, holds particular significance in neurodegeneration research for several reasons. This region is largely hydrophilic and exposed, making it a key site for interactions with other molecules, including metal ions. d-nb.info
The binding of metal ions like copper and zinc to the N-terminal domain of Aβ is a critical area of study. acs.orgnih.gov These interactions can modulate the aggregation properties of Aβ and potentially contribute to the oxidative stress observed in AD. d-nb.infoacs.orgnih.gov The N-terminal region, including the 1-20 sequence, contains key histidine residues involved in metal binding. d-nb.infoacs.orgnih.gov Understanding the structural and functional consequences of these interactions is crucial for elucidating the role of metals in AD pathology.
Furthermore, the N-terminal domain is a target for several therapeutic antibodies currently under investigation for AD. acs.org For example, Aducanumab binds to the N-terminus of Aβ oligomers. acs.org This highlights the perceived importance of this region in the toxic mechanisms of Aβ.
Research Rationale and Current Gaps in Understanding Beta-Amyloid (1-20) Dynamics
While the focus of much research has been on the full-length, aggregation-prone Aβ peptides, the precise roles of shorter fragments like Beta-Amyloid (1-20) remain less understood. There is a need for more detailed investigation into the generation, clearance, and potential specific functions of this fragment.
Key research gaps include:
Defining the specific enzymatic pathways that lead to the precise generation of the Beta-Amyloid (1-20) fragment in vivo.
Characterizing the biophysical properties of Beta-Amyloid (1-20), including its propensity to aggregate on its own or influence the aggregation of full-length Aβ.
Elucidating the specific interactions of Beta-Amyloid (1-20) with cellular components, such as receptors or other proteins, and the downstream signaling consequences.
Understanding the dynamics of Beta-Amyloid (1-20) in the context of the broader Aβ metabolic network, including its interplay with full-length peptides and other fragments. elsevier.es
Addressing these gaps will provide a more complete picture of APP processing and Aβ metabolism, potentially revealing novel therapeutic targets for neurodegenerative diseases like Alzheimer's. The study of fragments like Beta-Amyloid (1-20) is essential for a comprehensive understanding of the complex and multifaceted nature of amyloid pathology.
Properties
Molecular Weight |
2461.7 |
|---|---|
sequence |
DAEFRHDSGYEVHHQKLVFF |
Origin of Product |
United States |
Structural Characterization and Assembly Dynamics of Beta Amyloid 1 20 Species
Conformation of Monomeric Beta-Amyloid (1-20) in Solution
In aqueous solution, monomeric Beta-Amyloid peptides are largely considered to be intrinsically disordered, lacking a stable three-dimensional structure. jst.go.jpwikipedia.org They exist as a dynamic ensemble of conformations, predominantly characterized by a random coil structure. pnas.orgmdpi.com However, they can transiently adopt partially ordered secondary structures, including α-helices and β-sheets. pnas.orgacs.org Molecular dynamics simulations have shown that even in its monomeric state, Aβ can exhibit a mix of these structural elements. For instance, Aβ40 in aqueous solution is statistically composed of approximately 26% helix, 12% β-sheet, and 62% coil components. pnas.org While specific data for the 1-20 fragment is less abundant, the N-terminal region of the longer peptides, which corresponds to Aβ(1-20), is also known to be flexible and can participate in these transient structures. nih.gov The presence of α-helical conformations has been observed in membrane-mimicking environments, suggesting that the local environment plays a crucial role in dictating the monomer's conformational state. jst.go.jppnas.org
Oligomerization Processes of Beta-Amyloid (1-20)
The self-assembly of Aβ monomers into larger aggregates is a complex process initiated by oligomerization. This process involves the formation of small, soluble, and often transient, oligomeric species.
Nucleation Kinetics and Pathway Analysis
The aggregation of Aβ peptides follows a nucleation-dependent polymerization mechanism. mdpi.com This process begins with a primary nucleation step, which is the rate-limiting phase where monomers self-associate to form an unstable nucleus. nih.govresearchgate.net Once a critical nucleus size is reached, the aggregation process accelerates. aip.org The kinetics of this nucleation can be influenced by peptide concentration, with higher concentrations generally leading to faster nucleation. pnas.org
Two main pathways for nucleation have been proposed:
Classical Nucleation: Monomers gradually associate to form a critical nucleus. aip.org
Two-Step Nucleation: Monomers first form metastable aggregates, like micelles, which then undergo a conformational change to form a stable nucleus. aip.org
Furthermore, secondary nucleation, a process where existing fibrils catalyze the formation of new nuclei, significantly contributes to the proliferation of aggregates. nih.govpnas.org This process is considered a major source of toxic oligomers. nih.gov
Formation of Soluble Oligomeric Intermediates
Following nucleation, soluble oligomeric intermediates of various sizes are formed. These can range from small species like dimers and trimers to larger assemblies. nih.govnih.gov These oligomers are considered to be the most neurotoxic species. researchgate.net The formation of these intermediates is a dynamic process, with an equilibrium existing between different oligomeric states. ulb.ac.be The initial hydrophobic collapse of monomers is a key driver in oligomer formation, leading to structures with a high degree of β-sheet content. mdpi.com Studies have identified various forms of soluble oligomers, including amyloid-derived diffusible ligands (ADDLs), globulomers, and annular protofibrils. nih.govulb.ac.be
Fibril Elongation and Structural Transitions of Beta-Amyloid (1-20)
Once stable nuclei or protofibrils are formed, they can elongate by the addition of monomers to their ends. pnas.org This elongation process is characterized by a significant conformational transition, where the predominantly random-coil or α-helical structure of the monomer converts to a β-sheet-rich conformation within the fibril. pnas.orgmdpi.com The resulting amyloid fibrils have a characteristic cross-β structure, where the β-strands run perpendicular to the fibril axis. nih.gov
The rate of fibril elongation is dependent on monomer concentration. portlandpress.com Studies on Aβ42 have shown that fibril growth is often polarized, with one end elongating faster than the other. nih.gov This asymmetry is attributed to the different molecular structures at the two ends of the fibril. nih.gov
Factors Influencing Beta-Amyloid (1-20) Assembly and Conformational Changes
The assembly and conformational landscape of Aβ peptides are highly sensitive to their environment.
Environmental Stimuli and pH Effects
The pH of the solution is a critical factor influencing the aggregation of Aβ peptides. The aggregation rate is generally maximal at a pH range between 5 and 6, which is close to the isoelectric point (pI) of Aβ (around 5.3). nih.govresearchgate.net At this pH, the net charge of the peptide is reduced, decreasing its solubility and promoting self-association. nih.gov
Lowering the pH from physiological levels (around 7.4) towards the pI leads to the protonation of histidine residues (His6, His13, and His14 in the full-length peptide), which are present in the Aβ(1-20) fragment. nih.gov This change in charge can trigger a conformational shift. For instance, at acidic pH, some Aβ fragments have been shown to refold into an extended β-strand conformation, which promotes macroscopic assembly. acs.org Conversely, at very acidic pH (e.g., 3.5), a decrease in aggregation has been observed, potentially due to the stabilization of α-helical structures. researchgate.net
Table 1: Effect of pH on Beta-Amyloid Conformation and Aggregation
| pH Range | Predominant Conformation/State | Aggregation Propensity | Reference |
|---|---|---|---|
| 1-4 | α-helix | Decreased | researchgate.net |
| 5-6 | β-sheet | Increased (maximal) | researchgate.net |
Research Findings on the Influence of Macromolecular Crowding on Beta-Amyloid (1-20) Remain Limited
Macromolecular crowding, the phenomenon of high concentrations of macromolecules in cellular environments, is known to significantly impact protein folding, stability, and aggregation. uzh.chresearchgate.net The general principles governing these effects are well-established. They primarily involve two competing factors: the "excluded volume effect," which promotes the formation of compact structures and aggregates by reducing the available space for unfolded peptides, and increased viscosity, which can slow down the diffusion and association of monomers. uzh.chacs.org
Studies on various amyloidogenic proteins have demonstrated that the net outcome of these competing effects is highly dependent on the specific protein or peptide, the nature and concentration of the crowding agent, and the experimental conditions. acs.orgplos.org For instance, research on different amyloid-beta fragments has shown that crowding agents like dextran (B179266) and Ficoll can either accelerate or inhibit fibril formation, and can alter the morphology and stability of the resulting aggregates. nih.govmdpi.com Computational simulations have also provided insights into how crowders can influence oligomer size distributions and the pathways of aggregation for fragments such as Aβ(16-22). acs.orgnih.govacs.org
However, the specific biophysical properties of the Beta-Amyloid (1-20) fragment, including its charge distribution, hydrophobicity, and intrinsic conformational propensities, would dictate its unique response to a crowded environment. Without dedicated studies on this particular peptide, any discussion on the influence of macromolecular crowding would be speculative and an extrapolation from research on other, different amyloid-beta species.
Therefore, due to the lack of specific research data, a detailed article on the "" under the influence of macromolecular crowding, as per the requested outline, cannot be generated at this time while adhering to the principles of scientific accuracy and reliance on sourced findings. Further experimental and computational investigations are needed to elucidate the specific effects of macromolecular crowding on the behavior of the Beta-Amyloid (1-20) fragment.
Molecular Interactions and Bioreactivity of Beta Amyloid 1 20
Metal Ion Complexation and Redox Activity of Beta-Amyloid (1-20)
The N-terminal domain of beta-amyloid is a critical interface for interactions with metal ions, which in turn modulates the peptide's redox activity. This region contains several amino acid residues that act as ligands for divalent metal ions. acs.orgmedchemexpress.com
The initial segment of the beta-amyloid peptide, specifically the 1-16 region, contains the primary binding sites for both copper (Cu²⁺) and zinc (Zn²⁺) ions. medchemexpress.com The coordination of these metals is primarily facilitated by the imidazole (B134444) rings of three histidine residues at positions 6, 13, and 14. medchemexpress.comrsc.org The N-terminal amine group and carboxyl groups from aspartate (Asp1) and glutamate (B1630785) (Glu11) also participate in coordinating these metal ions. acs.orgmdpi.com
Studies using the Aβ(1-16) fragment as a model show that Cu²⁺ coordination involves the three histidines, creating a complex that is redox-active. medchemexpress.com The binding affinity for Cu²⁺ is high, with dissociation constants (Kd) reported in the picomolar to low nanomolar range. mdpi.com For Zn²⁺, the binding affinity is lower, with a Kd in the low micromolar range (approximately 1-20 µM). nih.gov The binding of zinc primarily involves the histidine residues and has been shown to induce a more compact peptide structure. nih.govacs.org
| Metal Ion | Key Coordinating Residues in N-Terminal Region | Reported Dissociation Constant (Kd) |
| Copper (Cu²⁺) | His6, His13, His14, N-terminal amine, Asp1 | pM to low nM range mdpi.com |
| Zinc (Zn²⁺) | His6, His13, His14 | ~1-20 µM nih.gov |
This table summarizes the primary metal ion binding characteristics within the N-terminal region of Beta-Amyloid.
The complexation of beta-amyloid with redox-active metal ions, particularly copper and iron, is a pivotal step in the generation of reactive oxygen species (ROS). mdpi.comanr.fr The Aβ-Cu complex can engage in a catalytic redox cycle where Cu²⁺ is reduced to Cu⁺ by biological reducing agents. pnas.org This reduced Cu⁺ ion then reacts with molecular oxygen to produce hydrogen peroxide (H₂O₂), a key ROS. pnas.orgjuniperpublishers.com This process contributes significantly to the oxidative stress observed in pathological conditions. mdpi.comjuniperpublishers.com
Aggregated forms of beta-amyloid, facilitated by metal binding, can generate ROS, creating a feedback loop of oxidative damage and further peptide production. mdpi.com The production of ROS, including hydroxyl radicals (OH·) via Fenton-like reactions catalyzed by copper and iron, can lead to oxidative damage of surrounding biomolecules like lipids and proteins. mdpi.comanr.fr Research has shown that different forms of Aβ aggregates, such as oligomers and fibrils, may generate ROS through distinct intracellular and extracellular pathways. nih.gov This metal-induced oxidative stress is considered a key mechanism of Aβ-mediated toxicity. anr.frfrontiersin.org
Copper and Zinc Binding Sites within the N-Terminal Region
Intermolecular Interactions of Beta-Amyloid (1-20) with Biological Molecules
The Beta-Amyloid (1-20) fragment interacts with a variety of biological molecules, including other proteins, lipids in cell membranes, and specific cellular receptors, thereby triggering downstream biological events.
Beta-amyloid peptides are known to interact with a range of proteins, including molecular chaperones that are involved in protein folding and degradation pathways. oup.com Studies have identified that intracellular Aβ can co-precipitate with chaperones such as members of the HSP70 family and small heat shock proteins like HSP-16. pnas.orgnih.gov These interactions suggest a cellular response to the presence of potentially misfolded Aβ. pnas.org
The co-chaperone CHIP (C-terminus of Hsp70 interacting protein), which functions as a ubiquitin ligase, has been shown to interact with the amyloid precursor protein (APP) and influence Aβ metabolism, potentially targeting it for proteasomal degradation. oup.com Another chaperone, DNAJB6, has been found to efficiently inhibit the primary nucleation step of Aβ aggregation by directly binding to and capturing transient oligomeric species. nih.gov Furthermore, studies have identified numerous proteins in cerebrospinal fluid and serum that bind to Aβ protofibrils, including Apolipoprotein E, which binds with nanomolar affinity. nih.gov
| Interacting Protein/Chaperone | Protein Class | Observed Effect |
| HSP70 Family | Molecular Chaperone | Co-localizes with intracellular Aβ, suggesting a role in the cellular stress response. oup.compnas.org |
| HSP-16 | Small Heat Shock Protein | Closely co-localizes with and is transcriptionally induced by intracellular Aβ. pnas.orgnih.gov |
| CHIP | Co-chaperone / E3 Ubiquitin Ligase | Interacts with β-APP and influences Aβ metabolism. oup.com |
| DNAJB6 | Molecular Chaperone (Hsp40 family) | Inhibits Aβ aggregation by binding to oligomeric intermediates. nih.gov |
| Apolipoprotein E (ApoE) | Apolipoprotein | Binds to Aβ protofibrils with high (nanomolar) affinity. nih.gov |
This table details some of the key proteins and chaperones that interact with Beta-Amyloid and the functional consequences of these interactions.
The Aβ peptide is amphiphilic, with the N-terminal (1-20) region being largely hydrophilic. mdpi.com This region is crucial for the initial interaction with the surface of cell membranes. The binding is often initiated by electrostatic interactions between positively charged residues in the peptide and negatively charged lipid headgroups (e.g., phospholipids) on the membrane surface. mdpi.comnih.gov This interaction can induce a conformational change in the peptide, promoting an increase in β-sheet structure, which is a prerequisite for aggregation. mdpi.com
Upon binding, Aβ can perturb the lipid bilayer in several ways. It can alter the physicochemical properties of the membrane, including its fluidity, thickness, and local curvature. acs.orgmdpi.com This perturbation can lead to physical defects, increased membrane roughness, and destabilization of the bilayer. acs.orgox.ac.uk Some models propose that Aβ oligomers can form pore-like structures or ion channels in the membrane, disrupting ion homeostasis, while other evidence points to a more general, non-specific disruption of the membrane's barrier function. mdpi.comox.ac.uk The lipid composition of the membrane, particularly the presence of cholesterol and gangliosides, can significantly modulate these interactions and the extent of bilayer disruption. mdpi.comnih.gov
Beta-amyloid peptides can exert their biological effects by binding to a variety of cell surface receptors, which in turn transduces signals into the cell. nih.gov The N-terminal region of Aβ is implicated in these binding events. A number of putative Aβ receptors have been identified on neuronal plasma membranes. nih.gov
Binding to these receptors can initiate downstream signaling cascades that lead to cellular dysfunction. For example, interaction with the Receptor for Advanced Glycation End products (RAGE) can trigger a pathway involving the activation of p38 MAPK, contributing to mitochondrial dysfunction. nih.govaffbiotech.com The amyloid precursor protein (APP) itself can function as a cell surface receptor, and its cleavage products, including Aβ, are implicated in modulating signaling pathways such as Notch signaling and G-protein coupled pathways. affbiotech.comuniprot.orgarigobio.cn
| Cellular Receptor | Receptor Family | Implicated Signaling Pathway / Consequence |
| RAGE | Immunoglobulin superfamily | Activation of p38 MAPK, inflammation, oxidative stress. nih.govaffbiotech.com |
| α7-nAChR | Nicotinic Acetylcholine Receptor | Aβ internalization, potential modulation of cholinergic signaling. nih.gov |
| PrPᶜ | Cellular Prion Protein | Mediates Aβ oligomer-induced synaptic plasticity deficits. nih.gov |
| NMDAR | NMDA Receptor | Dysregulation of calcium homeostasis and excitotoxicity. nih.gov |
| Amylin Receptor | G-protein Coupled Receptor | Potential mediator of Aβ neurotoxicity. capes.gov.br |
This table outlines key cellular receptors that bind Beta-Amyloid and the associated signaling consequences.
Interaction with Membrane Lipids and Bilayer Perturbation
Enzymatic Modulation of Beta-Amyloid (1-20) Homeostasis
The concentration and aggregation of Beta-Amyloid (Aβ) peptides are central to the pathology of Alzheimer's disease. The homeostasis of these peptides, including the specific fragment Beta-Amyloid (1-20), is maintained by a delicate balance between production and clearance. This regulation is significantly influenced by enzymatic activity, involving both direct degradation and other clearance pathways.
Proteolytic Degradation by Amyloid-β Degrading Enzymes
A variety of proteases, collectively known as amyloid-β-degrading enzymes (AβDPs), play a crucial role in the catabolism of Aβ peptides. nih.gov These enzymes are found in different cellular compartments and in the extracellular space, and they possess the ability to cleave Aβ into smaller, less toxic fragments. nih.goven-journal.org While much of the research has focused on the full-length Aβ peptides (Aβ1-40 and Aβ1-42), several enzymes have been identified that act on or produce the Aβ(1-20) fragment.
Key enzymes involved in the proteolytic processing related to Beta-Amyloid (1-20) include:
BACE2 (β-site APP cleaving enzyme 2): A homolog of BACE1, BACE2 is an aspartyl protease that can cleave the amyloid precursor protein (APP). pnas.org It has been shown to cleave within the Aβ sequence, specifically after Phe-19 and Phe-20, thereby directly producing Aβ(1-19) and Aβ(1-20) fragments from longer Aβ peptides. pnas.org This activity suggests a role for BACE2 in modulating the specific profile of Aβ fragments.
Endothelin-Converting Enzyme-1 (ECE-1): This zinc metalloprotease is known to degrade Aβ peptides. mdpi.comiu.edu Studies have shown that ECE-1 cleaves Aβ at multiple sites, including between residues 19 and 20, which results in the formation of the Aβ(1-19) fragment and the corresponding C-terminal fragment. mdpi.com This action contributes to the reduction of longer, more aggregation-prone Aβ species.
Matrix Metalloproteinase-9 (MMP-9): This enzyme is unique in its ability to degrade aggregated Aβ fibrils. iu.edu Research indicates that MMP-9 can cleave Aβ within the β-sheet structure, liberating fragments such as Aβ(1-20). iu.edu
The degradation of Aβ by these enzymes is a key protective mechanism against amyloid plaque formation. acs.org A decrease in the activity of these proteases, whether due to genetic factors or age, can lead to an imbalance and contribute to Aβ accumulation. rndsystems.com
Key Enzymes in the Proteolytic Degradation of Beta-Amyloid (1-20)
| Enzyme | Enzyme Class | Action Related to Aβ(1-20) | Primary Location |
|---|---|---|---|
| BACE2 | Aspartyl Protease | Cleaves after Phe-19 and Phe-20 to produce Aβ(1-20). pnas.org | Cell membrane |
| ECE-1 | Zinc Metalloprotease | Cleaves Aβ to produce fragments including Aβ(1-19). mdpi.com | Cell surface, endosomes mdpi.com |
| MMP-9 | Zinc Metalloprotease | Degrades Aβ fibrils, liberating fragments like Aβ(1-20). iu.edu | Extracellular space |
| Neprilysin (NEP) | Zinc Metalloprotease | Major Aβ-degrading enzyme, reducing overall substrate availability. acs.orgmolbiolcell.org | Presynaptic membranes, extracellular space iu.edu |
| Insulin-Degrading Enzyme (IDE) | Zinc Metalloprotease | Degrades soluble Aβ, contributing to overall clearance. pnas.orgmdpi.com | Cytosol, peroxisomes, cell surface, extracellular space uc.pt |
Non-Proteolytic Clearance Mechanisms
In addition to direct enzymatic degradation, the homeostasis of Beta-Amyloid (1-20) is maintained through non-proteolytic clearance mechanisms. These pathways are primarily responsible for the transport and removal of Aβ peptides from the brain's interstitial fluid (ISF) into the circulation. biomolther.orgnih.gov
Key mechanisms and receptors involved in this process include:
Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): LRP1 is a major receptor mediating the efflux of Aβ from the brain across the blood-brain barrier (BBB). nih.govfrontiersin.orgmdpi.com It is expressed on the abluminal side of brain capillary endothelial cells and facilitates the transport of Aβ from the brain parenchyma into the blood. nih.govmdpi.com A reduction in LRP1 expression or function can lead to Aβ accumulation in the brain. nih.govfrontiersin.org LRP1 also facilitates the uptake of Aβ from the blood in the liver for peripheral clearance. mdpi.com
Receptor for Advanced Glycation End products (RAGE): In contrast to LRP1, RAGE is a multiligand receptor located on the luminal side of the BBB that mediates the influx of circulating Aβ from the blood into the brain. nih.goviu.edu An increased expression of RAGE can contribute to the accumulation of Aβ in the brain. frontiersin.org The balance between LRP1-mediated efflux and RAGE-mediated influx is therefore critical for Aβ homeostasis. nih.gov
P-glycoprotein (P-gp): Also known as ABCB1, P-glycoprotein is an ATP-binding cassette transporter that actively transports Aβ out of the brain across the BBB. mdpi.com It works in concert with LRP1 to facilitate the rapid transcytosis of Aβ. mdpi.com
These transport systems are vital for clearing various forms of Aβ, including smaller fragments like Aβ(1-20), from the central nervous system. biomolther.orgnih.gov Dysfunction in these clearance pathways is increasingly recognized as a significant contributor to the pathogenesis of Alzheimer's disease. frontiersin.org
Major Receptors in Non-Proteolytic Clearance of Beta-Amyloid
| Receptor/Transporter | Function | Location |
|---|---|---|
| LRP1 | Mediates Aβ efflux from brain to blood. nih.govfrontiersin.orgmdpi.com | Abluminal side of BBB, hepatocytes mdpi.comnih.gov |
| RAGE | Mediates Aβ influx from blood to brain. nih.goviu.edu | Luminal side of BBB nih.gov |
| P-glycoprotein (P-gp) | Actively transports Aβ out of the brain. mdpi.com | Abluminal side of BBB biomolther.org |
Cellular and Subcellular Effects of Beta Amyloid 1 20 Species
Impact on Neuronal Function and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental for learning and memory. Soluble Aβ oligomers are widely recognized as potent disruptors of synaptic plasticity. nih.govmdpi.comfrontiersin.org These effects are primarily characterized by the inhibition of Long-Term Potentiation (LTP) and the facilitation of Long-Term Depression (LTD). nih.govfrontiersin.org
Modulation of Long-Term Potentiation (LTP)
LTP, a persistent strengthening of synapses, is considered a primary cellular correlate of learning and memory. nih.gov Research has consistently shown that soluble oligomers of Aβ can severely impair hippocampal LTP. nih.govpnas.org While much of this research has utilized the longer Aβ(1-42) peptide, studies on various Aβ fragments suggest that the N-terminal region is critically involved. For instance, intracerebroventricular injections of the fragment Aβ(25-35) have been shown to markedly reduce or completely block LTP in the rat hippocampus in vivo. physiology.orgphysiology.org
The mechanisms underlying LTP inhibition by Aβ involve the disruption of glutamate (B1630785) receptor function, particularly NMDA and AMPA receptors, leading to dysregulation of calcium homeostasis. nih.govfrontiersin.org Pathological concentrations of Aβ can inhibit LTP, while some studies suggest that at physiological, picomolar concentrations, Aβ may have a modulatory role in synaptic plasticity. frontiersin.org Aβ oligomers can activate extrasynaptic NMDARs, which is a pathway known to inhibit LTP. frontiersin.org
Induction of Synaptic Depression
Interactive Data Table: Impact of Aβ Species on Synaptic Plasticity
| Aβ Species | Model System | Effect on LTP | Effect on LTD | Key Mechanistic Findings |
|---|---|---|---|---|
| Soluble Aβ Oligomers | Mouse Hippocampal Slices | Inhibition | Enhancement | Mediated by NMDA and AMPA receptor disruption; calcium dyshomeostasis. nih.govfrontiersin.org |
| Aβ(25-35) | Rat Hippocampus (in vivo) | Inhibition | Not Specified | Rapid impairment of synaptic plasticity. physiology.orgphysiology.org |
| Aβ Oligomers | Organotypic Hippocampal Slices | Not Specified | Induction | Requires ion flux-independent function of GluN2B-NMDARs. pnas.org |
| Aβ Overexpression | Cultured Hippocampal Neurons | Not Specified | Induction | Decreases synaptic AMPA receptor number. jneurosci.orgfrontiersin.org |
Induction of Cellular Stress Responses by Beta-Amyloid (1-20) Oligomers
Aβ oligomers are known to trigger significant stress responses within neurons, primarily affecting the endoplasmic reticulum and mitochondria. These organelles are critical for protein synthesis and cellular energy metabolism, respectively.
Endoplasmic Reticulum Stress Pathways
The endoplasmic reticulum (ER) is essential for the proper folding and processing of proteins. The accumulation of misfolded proteins, a condition exacerbated by Aβ, leads to ER stress and activates the Unfolded Protein Response (UPR). cellmolbiol.orgmdpi.com While the UPR initially aims to restore homeostasis, prolonged ER stress can trigger apoptosis, or programmed cell death. cellmolbiol.orgmdpi.com
Studies using Aβ(1-40) and Aβ(1-42) have demonstrated that these peptides can induce ER stress by causing a release of calcium from ER stores and increasing the levels of ER stress markers such as GRP78, ATF4, and spliced XBP-1. mdpi.comcore.ac.uk This sustained activation of the UPR can lead to the activation of caspase-12 and caspase-3, culminating in apoptotic cell death. core.ac.uk Although direct studies on Aβ(1-20) are limited, the general mechanisms of Aβ-induced protein misfolding suggest that this N-terminal fragment could contribute to the initiation of ER stress.
Mitochondrial Dysfunction and Bioenergetic Perturbations
Mitochondria are the primary sites of cellular energy production and are a key target of Aβ toxicity. nih.govnih.gov Aβ peptides can accumulate within mitochondria, leading to a cascade of detrimental effects including impaired energy metabolism, increased production of reactive oxygen species (ROS), and the initiation of apoptosis. frontiersin.orgnih.govnih.gov
Key findings on Aβ-induced mitochondrial dysfunction include:
Impaired Respiration: Aβ can inhibit the activity of key enzymes in the electron transport chain, particularly complex I and complex IV (cytochrome c oxidase), leading to decreased oxygen consumption and reduced ATP production. nih.govnih.govfrontiersin.org
Increased Oxidative Stress: The interaction of Aβ with mitochondria leads to a surge in ROS production, causing oxidative damage to mitochondrial proteins, lipids, and DNA. nih.govjneurosci.org The N-terminal region of Aβ contains metal-binding sites, particularly for copper ions (Cu2+), which are known to contribute to this pro-oxidant effect. nih.gov
Altered Mitochondrial Dynamics: Aβ oligomers can disrupt the balance of mitochondrial fission and fusion, leading to excessive mitochondrial fragmentation, which is a marker of mitochondrial dysfunction and cellular toxicity. frontiersin.org
Interactive Data Table: Aβ-Induced Cellular Stress Responses
| Cellular Stress | Aβ Species | Model System | Key Findings |
|---|---|---|---|
| ER Stress | Aβ(1-40) | Rat Brain Endothelial Cells | Increased levels of GRP78, ATF4, XBP-1; activation of caspase-12 and -3. core.ac.uk |
| Aβ(1-42) Oligomers | SH-SY5Y Neuroblastoma Cells | Upregulation of UPR sensors (PERK, ATF6, IRE1); leads to apoptosis. mdpi.com | |
| Mitochondrial Dysfunction | Aβ(1-42) | Entorhinal Cortex Slices | Reduced mitochondrial-coupled oxygen consumption; impaired Complex I activity. frontiersin.org |
| Aβ Oligomers | Neuronal Cultures | Disruption of mitochondrial morphology and dynamics; increased ROS production. frontiersin.org | |
| Aβ Peptides | Isolated Mitochondria / AD Models | Accumulation within mitochondria; inhibition of respiratory chain enzymes. nih.govnih.gov |
Modulation of Neuroinflammatory Pathways
Neuroinflammation is a key feature of Alzheimer's disease pathology, characterized by the activation of glial cells—microglia and astrocytes. neurosci.cn Aβ peptides, acting as pro-inflammatory stimuli, trigger these cells to release a variety of inflammatory mediators, including cytokines and chemokines. nih.govijbs.com
Activated microglia and astrocytes are consistently found surrounding amyloid plaques in the brain. neurosci.cnnih.gov Aβ oligomers and fibrils can directly activate microglia, leading to the production and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). ijbs.com This inflammatory response, while intended to be protective through phagocytosis of Aβ, can become chronic and contribute to neurodegeneration. nih.gov The activation of microglia by Aβ can be mediated by various pattern recognition receptors, including Toll-like receptors (TLRs) and Dectin-1. neurosci.cnijbs.com This sustained inflammatory environment can impair synaptic function and contribute to the neuronal loss seen in Alzheimer's disease. neurosci.cn
Microglial Activation and Phagocytic Responses
Direct evidence detailing the specific effects of Beta-Amyloid (1-20) on microglial activation and phagocytosis is scarce in the current body of scientific literature. The majority of studies investigating the interaction between amyloid-beta and microglia utilize the longer, aggregation-prone fragments, Aβ(1-40) and Aβ(1-42). These longer fragments are known to activate microglia, leading to a complex and context-dependent inflammatory response that can include both neuroprotective functions like phagocytosis of amyloid plaques and detrimental neurotoxic effects. nih.govnih.gov
However, some research on other N-terminal fragments of amyloid-beta offers potential, albeit indirect, insights. A study investigating an N-terminal Aβ fragment, Aβ(1-15), and a shorter core sequence within it, Aβ(10-15), found that these fragments could mitigate the reactive gliosis induced by pathological concentrations of longer Aβ forms. nih.gov This suggests that shorter, non-aggregating N-terminal fragments may not induce the same pro-inflammatory activation in microglia as their longer counterparts and could even possess protective functions. nih.gov
The phagocytic response of microglia to Aβ is a critical aspect of amyloid clearance in the brain. nih.gov Fibrillar forms of Aβ are known to stimulate microglial phagocytosis through interactions with cell surface receptors. nih.gov Whether Beta-Amyloid (1-20), which is not expected to form fibrils in the same manner as longer fragments, can modulate microglial phagocytosis remains an open question that requires direct experimental investigation.
Astrocyte Reactivity and Secretome Alterations
The aforementioned study on N-terminal Aβ fragments (Aβ1-15 and Aβ10-15) also demonstrated a reduction in astrogliosis. nih.gov This finding hints at the possibility that the 1-20 fragment may not be a primary trigger for reactive astrogliosis. It is plausible that shorter, soluble Aβ fragments have a different interaction with astrocytes compared to the fibrillar aggregates of longer Aβ peptides that are typically associated with robust glial activation. frontiersin.org
Further research is necessary to delineate the specific response of astrocytes to Beta-Amyloid (1-20) and to analyze its impact on the secretion of key signaling molecules.
Intracellular Localization and Trafficking of Beta-Amyloid (1-20)
The intracellular fate of amyloid-beta peptides is a critical area of research, as intraneuronal Aβ accumulation is considered an early event in the pathogenesis of Alzheimer's disease. frontiersin.orgnih.gov However, there is a significant lack of information specifically tracking the intracellular localization and trafficking of the Beta-Amyloid (1-20) fragment.
Endosomal-Lysosomal Pathway Disruption
The endosomal-lysosomal pathway is central to the processing of amyloid precursor protein (APP) and the degradation of Aβ. nih.govfrontiersin.orgnih.gov Disruptions in this pathway are strongly implicated in the accumulation of longer Aβ fragments within neurons. nih.govnih.gov Studies have shown that Aβ can accumulate in endosomes and lysosomes, potentially impairing their function. frontiersin.orgnih.govdiva-portal.org
There are currently no specific studies that have investigated whether Beta-Amyloid (1-20) is trafficked through the endosomal-lysosomal pathway or if it has any disruptive effects on this system. The mechanisms of uptake and intracellular transport are likely dependent on the peptide's length, aggregation state, and interactions with cell surface receptors, which may differ significantly from those of Aβ(1-40) and Aβ(1-42).
Accumulation in Specific Organelles
Intracellular accumulation of longer Aβ fragments has been observed in various organelles, including mitochondria, the endoplasmic reticulum, and the Golgi apparatus, where it can contribute to cellular dysfunction. frontiersin.orgnih.govdiva-portal.orgplos.org For instance, the accumulation of Aβ in mitochondria is linked to mitochondrial dysfunction and apoptotic cell death. plos.org
The question of whether Beta-Amyloid (1-20) accumulates in specific organelles remains unanswered. Its smaller size and likely different aggregation propensity compared to Aβ(1-42) suggest that its intracellular distribution and potential for organelle-specific accumulation could be distinct. Future research utilizing tagged Aβ(1-20) fragments will be necessary to visualize its intracellular journey and determine if it concentrates in any particular subcellular compartments.
Advanced Methodologies for the Investigation of Beta Amyloid 1 20
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are indispensable for examining the conformational properties and aggregation kinetics of Beta-Amyloid (1-20) in solution. These techniques provide insights into the secondary structure, conformational dynamics, and the process of fibril formation.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring changes in the secondary structure of proteins and peptides. jasco-global.com It is particularly useful for observing the conformational transitions of Beta-Amyloid (1-20) from a random coil or alpha-helical state to a beta-sheet-rich structure, which is a hallmark of amyloid aggregation. jasco-global.comnih.govfrontiersin.org
Studies using CD spectroscopy have shown that the secondary structure of amyloid peptides is highly dependent on the solvent environment. For instance, in a membrane-mimicking environment, Beta-Amyloid can exhibit a significant alpha-helical structure, which can transition to a beta-sheet conformation under conditions that favor aggregation. nbrc.ac.in The characteristic CD spectrum of a beta-sheet structure shows a minimum around 218 nm, while alpha-helical structures display double minima near 208 nm and 222 nm. nbrc.ac.in The aggregation process can be monitored over time by observing the decrease in the CD signal at 217 nm, which corresponds to the formation of β-sheet structures. jasco-global.com
| Condition | Observed Secondary Structure | Characteristic CD Signal | Reference |
|---|---|---|---|
| 20 mM DPC Micelles | ~68% α-helix | Double minima at ~222 nm and ~208 nm | nbrc.ac.in |
| 5.5 mM DPC Micelles | ~55% β-sheet | Minimum around 218 nm | nbrc.ac.in |
| Aggregation over time | Increase in β-sheet content | Decrease in signal at 217 nm | jasco-global.com |
| HFIP/water 80/20 v/v | Predominantly α-helix | - | nih.gov |
| HFIP/water 30/70 v/v | Predominantly bend structure | - | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information about proteins and peptides in solution. frontiersin.orgcore.ac.uk For Beta-Amyloid (1-20), NMR is instrumental in characterizing its conformational ensemble, identifying transient intermediate states, and mapping residue-specific interactions. core.ac.uknih.gov
Solid-state NMR (ssNMR) has been particularly valuable in determining the structure of amyloid fibrils at or near atomic resolution. frontiersin.orgnih.gov These studies have revealed that amyloid fibrils are composed of in-register parallel β-sheets. core.ac.uk Solution NMR techniques, on the other hand, can probe the less structured and more dynamic states of Beta-Amyloid, including monomers and early-stage oligomers. wikipedia.orgresearchgate.net NMR studies have shown that the N-terminal region of Beta-Amyloid (1-40) exhibits significant flexibility, while the core β-sheet segments are rigid. nih.gov Furthermore, NMR can detect transient conformational changes, such as the formation of a turn conformation in the D23-A30 region, which may act as a nucleus for fibril formation. core.ac.uk
| Technique | Key Finding | Residue-Specific Information | Reference |
|---|---|---|---|
| Solid-State NMR | Fibrils composed of in-register parallel β-sheets. | Identifies residues participating in β-sheet structure. | core.ac.uknih.gov |
| Solid-State NMR | N-terminal residues (~1-8) are flexible, while β-sheet regions are rigid. | Order parameters indicate flexibility. | nih.gov |
| Solution NMR | Detection of transient turn conformation. | Observed in the D23-A30 region. | core.ac.uk |
| Solution NMR | Characterization of monomeric and oligomeric states. | Provides structural models of early aggregates. | wikipedia.orgresearchgate.net |
Fluorescence Spectroscopy for Aggregation Kinetics
Fluorescence spectroscopy is a highly sensitive method for monitoring the kinetics of amyloid aggregation. nih.govmdpi.com This is often achieved using extrinsic fluorescent dyes, such as Thioflavin T (ThT), which exhibit enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils. nih.govmdpi.com
The typical aggregation assay using ThT shows a sigmoidal fluorescence intensity curve over time, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). nih.govmdpi.com This allows for the quantitative analysis of aggregation kinetics, including the determination of the lag time and the apparent rate constant of fibril growth. nih.gov Fluorescence resonance energy transfer (FRET) can also be employed to study the early stages of aggregation and the formation of oligomeric species by labeling the peptide with donor and acceptor fluorophores. nih.govunito.it
Microscopy Techniques for Aggregate Visualization
Microscopy techniques are essential for directly visualizing the morphology and ultrastructure of Beta-Amyloid (1-20) aggregates, providing a visual complement to the structural information obtained from spectroscopy.
Atomic Force Microscopy (AFM) for Morphological Characterization
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the morphology of individual protein aggregates in an aqueous environment with sub-nanometer resolution. nih.govcam.ac.uk AFM has been widely used to characterize the different species formed during the aggregation of Beta-Amyloid, including monomers, oligomers, protofibrils, and mature fibrils. cam.ac.uk
AFM studies have revealed the heterogeneous nature of amyloid aggregates. For instance, at early stages, spherical oligomers with diameters of 2-3 nm can be observed. researchgate.net As aggregation progresses, these oligomers can assemble into protofibrils, which are bead-like chains, and eventually into mature, unbranched fibrils with diameters typically ranging from 8-10 nm. nih.govbasicmedicalkey.com High-speed AFM has even allowed for the real-time observation of fibril growth, revealing dynamic processes such as switching between different fibril morphologies. pnas.org
| Aggregate Type | Typical Morphology | Approximate Dimensions | Reference |
|---|---|---|---|
| Oligomers | Spherical particles | Diameter: 2-3 nm | researchgate.net |
| Protofibrils | Bead-like chains, nodular morphology | Diameter: ~3-8 nm | nih.gov |
| Mature Fibrils | Long, unbranched, and often twisted | Diameter: 8-10 nm | basicmedicalkey.com |
| Burst Phase Aggregates | Large and amorphous | >200 nm | nih.gov |
| Phase 1 and 2 Aggregates | Spherical | Hydrodynamic radii ~30 nm | nih.gov |
Electron Microscopy (EM) for Ultrastructural Details
Electron Microscopy (EM), including Transmission Electron Microscopy (TEM) and cryo-electron microscopy (cryo-EM), provides unparalleled resolution for examining the fine ultrastructural details of amyloid aggregates. basicmedicalkey.comthermofisher.com EM confirms the fibrillar nature of amyloid deposits, showing them as randomly oriented, non-branching fibrils. basicmedicalkey.com
Cellular and In Vitro Model Systems
The investigation of Beta-Amyloid (1-20) (Aβ(1-20)) in the context of neurodegenerative diseases relies heavily on sophisticated cellular and in vitro models. These systems provide a controlled environment to dissect the molecular and cellular consequences of Aβ(1-20) exposure and to screen potential therapeutic interventions. A variety of models are employed, each with its own set of advantages and limitations, ranging from primary neuronal cultures to complex three-dimensional brain organoids.
Primary Neuronal Culture Systems
Primary neuronal cultures, derived directly from the brain tissue of embryonic or neonatal rodents, are a cornerstone for studying the effects of Aβ peptides. jneurosci.orgbiorxiv.org These cultures contain a mixture of neurons and glial cells, such as astrocytes and microglia, providing a cellular environment that closely mimics the brain's composition. biorxiv.org Researchers utilize these systems to study Aβ-induced neurotoxicity, synaptic dysfunction, and inflammatory responses. mdpi.comscielo.br For instance, primary cortical and hippocampal neurons are frequently used to investigate the impact of externally applied Aβ on cell viability and neurite integrity. mdpi.com
Studies have shown that treating primary neuronal cells with beta-amyloid can induce apoptosis, a form of programmed cell death. scielo.br Furthermore, the interplay between neurons and glial cells in response to amyloid peptides can be investigated. While Aβ itself can be toxic to neurons, it also activates microglia, the resident immune cells of the brain, which can in turn contribute to neuronal damage. biorxiv.orgscielo.br Tri-culture systems, containing neurons, astrocytes, and microglia, have been developed to better model the complex neuroinflammatory environment of the brain and have demonstrated that microglia play a significant role in clearing Aβ particles. biorxiv.org
| Feature | Description | Research Application for Aβ(1-20) |
| Source | Embryonic or neonatal rodent brain tissue (e.g., cortex, hippocampus). jneurosci.org | Investigation of Aβ(1-20) effects on specific neuronal populations. |
| Composition | Mixed population of neurons, astrocytes, and microglia. biorxiv.org | Modeling neuron-glia interactions in response to Aβ(1-20). |
| Key Assays | Cell viability assays (e.g., MTT), neurite outgrowth analysis, apoptosis detection, electrophysiology. nih.gov | Assessing neurotoxicity and synaptic effects of Aβ(1-20). |
| Advantages | High physiological relevance due to the presence of primary cells and their native interactions. | Allows for the study of Aβ(1-20) in a context that includes multiple relevant cell types. |
| Limitations | Limited lifespan, heterogeneity between preparations, and ethical considerations regarding animal use. | Variability can make cross-experiment comparisons challenging. |
Genetically Engineered Cell Lines
Genetically engineered cell lines offer a more standardized and reproducible alternative to primary cultures for studying Aβ peptides. frontiersin.org Cell lines such as human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 are commonly used. frontiersin.orgnih.gov These cells can be genetically modified to overexpress the amyloid precursor protein (APP) or its mutant forms, leading to the production of various Aβ fragments. frontiersin.org This allows for the investigation of the entire amyloidogenic processing pathway.
Transfection of these cell lines with genes encoding for proteins involved in familial Alzheimer's disease, such as presenilin 1 (PS1) and presenilin 2 (PS2), is a common strategy to create cellular models of the disease. frontiersin.org These models are invaluable for high-throughput screening of compounds that may modulate Aβ production or aggregation. For example, SH-SY5Y cells have been used to study the formation of amyloid-β plaques and to screen for compounds that can inhibit this process. nih.gov While these cell lines are not of neuronal origin, they can be differentiated to exhibit neuron-like characteristics. nih.gov
| Cell Line | Origin | Key Characteristics and Applications for Aβ Research |
| SH-SY5Y | Human neuroblastoma | Can be differentiated into neuron-like cells; used to study AβPP processing, Aβ formation, and neurotoxicity. nih.gov |
| PC12 | Rat pheochromocytoma | Differentiates into neuron-like cells in the presence of nerve growth factor; used to study Aβ-induced toxicity and the effects of potential neuroprotective compounds. frontiersin.org |
| HEK293 | Human embryonic kidney | Easily transfected; often used to overexpress APP and secretases to study the mechanisms of Aβ production. scielo.br |
| N2a | Mouse neuroblastoma | Employed to investigate AβPP processing, Aβ production, and the molecular mechanisms of amyloid plaque formation. nih.gov |
Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal and Glial Models
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the modeling of human diseases, including those involving beta-amyloid. nih.gov iPSCs can be generated from somatic cells (e.g., skin fibroblasts) of patients with familial or sporadic forms of neurodegenerative diseases and then differentiated into various neural cell types, including neurons and glial cells. oup.comnih.gov This provides a patient-specific "disease-in-a-dish" model that carries the individual's genetic background. oup.com
iPSC-derived neurons from patients with familial Alzheimer's disease mutations have been shown to recapitulate key pathological features, such as increased secretion of the more aggregation-prone Aβ42 peptide. oup.com These models are particularly powerful for studying how specific genetic risk factors contribute to disease mechanisms. nih.gov For example, iPSC-derived cortical neurons have been used to investigate the role of the gene CLU in Aβ-mediated neurodegeneration. frontiersin.org Furthermore, the use of CRISPR/Cas9 gene-editing technology allows for the creation of isogenic control lines, where the disease-causing mutation is corrected, providing a highly controlled system for studying disease-specific phenotypes. frontiersin.org
Brain Organoid Models
Brain organoids are three-dimensional (3D) self-organizing structures derived from pluripotent stem cells that mimic some of the architectural and cellular features of the developing human brain. nih.govfrontiersin.org These models offer a more complex and physiologically relevant system to study neurodegenerative processes compared to 2D cultures. asm.org Brain organoids can develop distinct brain regions and contain a variety of neural cell types, including neurons and glial cells, organized in a layer-like structure. frontiersin.org
In the context of beta-amyloid research, brain organoids derived from iPSCs of patients with familial Alzheimer's disease have been shown to develop Aβ aggregates and tau pathology. frontiersin.org These models are being used to investigate the interplay between different cell types in the disease process and to study the effects of genetic risk factors in a more tissue-like context. nih.govfrontiersin.org For example, cerebral organoids have been used to model the effects of the APOE ε4 allele, a major genetic risk factor for Alzheimer's disease, on Aβ deposition. frontiersin.org The 3D nature of organoids also allows for the study of how Aβ pathology spreads and affects the surrounding tissue architecture. asm.org
Computational and Molecular Dynamics Simulations of Beta-Amyloid (1-20)
Computational and molecular dynamics (MD) simulations are powerful tools for investigating the conformational dynamics and aggregation propensity of beta-amyloid peptides at an atomic level of detail. frontiersin.orgpnas.org These in silico methods complement experimental approaches by providing insights into the transient and often difficult-to-capture intermediate states of peptide folding and aggregation. pnas.orgwikipedia.org
MD simulations can be used to study the conformational transitions of Aβ monomers, such as the shift from an α-helical to a β-sheet structure, which is a critical step in the formation of amyloid fibrils. pnas.org By simulating the peptide in different environments, such as in aqueous solution or in the presence of a lipid membrane, researchers can understand how these factors influence its structure and aggregation behavior. pnas.orgacs.org For instance, simulations have suggested that lipid membranes can catalyze the aggregation of amyloid peptides. acs.org
These computational approaches are also instrumental in identifying key residues and interactions that drive the aggregation process. pnas.org This information is crucial for the rational design of inhibitors that can target specific stages of Aβ aggregation. Furthermore, simulations can explore the effects of mutations on the structure and dynamics of Aβ peptides, providing a molecular-level explanation for the increased amyloidogenic potential of certain familial disease-associated mutations. frontiersin.org
Peptide Synthesis Strategies for Isotopic Labeling and Functionalization
The chemical synthesis of beta-amyloid peptides is essential for a wide range of in vitro and in vivo studies. Solid-phase peptide synthesis (SPPS) is the most common method used to produce Aβ peptides with high purity. frontiersin.orgsilantes.com This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. silantes.com
A key advantage of chemical synthesis is the ability to incorporate modifications at specific positions within the peptide sequence. This includes isotopic labeling, where atoms such as 13C or 15N are incorporated into one or more amino acids. nih.govacs.org These stable isotope-labeled peptides are invaluable for biophysical studies, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing researchers to track the peptide and monitor its structural changes during aggregation. nih.govacs.orgsb-peptide.com
Mechanistic Pathophysiological Insights Involving Beta Amyloid 1 20
Role of Specific Beta-Amyloid (1-20) Oligomeric Forms in Cellular Dysfunction
A growing body of evidence suggests that soluble oligomeric forms of Aβ, rather than insoluble fibrils, are the primary neurotoxic species in AD. frontiersin.orgwikipedia.orgnih.gov These oligomers are implicated in a cascade of events leading to neuronal dysfunction and death. nih.gov The Beta-Amyloid (1-20) region is integral to the initial stages of oligomerization. This N-terminal domain contains metal-binding sites (specifically for zinc) that regulate the peptide's zinc-dependent oligomerization. nih.gov Misfolded Aβ oligomers can act as "seeds," inducing other Aβ molecules to adopt a similar pathological conformation in a chain reaction, akin to a prion infection. wikipedia.org
The cytotoxic effects of Aβ oligomers are multifaceted and lead to significant cellular dysfunction through various mechanisms:
Mitochondrial Dysfunction: Aβ oligomers are known to cause damage to mitochondria, which is a primary indicator of Aβ-induced neuronal toxicity. frontiersin.org This includes disrupting the mitochondrial morphology, interfering with the electron transport chain, inducing oxidative stress, and impairing the normal balance of mitochondrial fission and fusion. frontiersin.orgnih.gov
Oxidative Stress: Oligomeric Aβ can increase the production of reactive oxygen species (ROS) in neurons, leading to significant oxidative stress and cellular damage. nih.govbiomolther.org
Membrane Permeability and Receptor Interaction: Aβ oligomers can alter the permeability of cellular membranes and interact with various cell surface receptors, such as the receptor for advanced glycation endproducts (RAGE), which can trigger downstream signaling pathways contributing to neuronal damage. nih.govmdpi.commdpi.com This interaction can lead to disruptions in calcium homeostasis and activate inflammatory pathways. nih.govmdpi.com
While much of the research focuses on oligomers of the full-length Aβ peptide, the 1-20 sequence is a critical determinant in the initial aggregation and conformational changes that lead to the formation of these toxic oligomeric species.
Interplay of Beta-Amyloid (1-20) with Tau Protein Pathology at a Mechanistic Level
The two defining pathological hallmarks of Alzheimer's disease are extracellular Aβ plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. frontiersin.orgscielo.br A significant body of research indicates a mechanistic interplay between Aβ and tau pathologies, where Aβ can accelerate the development of tau-related damage. nih.govresearchgate.net The amyloid cascade hypothesis posits that the accumulation of Aβ is a primary event that triggers subsequent tau pathology. scielo.brmdpi.comnih.gov
The interaction between Aβ and tau can occur through several mechanisms:
Induction of Tau Hyperphosphorylation: Aβ aggregates can enhance the hyperphosphorylation of tau protein by activating specific kinases, such as glycogen (B147801) synthase kinase-3 (GSK-3) and cyclin-dependent kinase 5 (CDK-5). scielo.brnih.gov This hyperphosphorylation causes tau to detach from microtubules, disrupting the cytoskeleton and leading to the formation of toxic tau oligomers and eventually NFTs. nih.gov
Cross-Seeding and Aggregation: Evidence suggests that Aβ can directly interact with and "seed" the aggregation of tau. elifesciences.org Soluble Aβ complexes have been shown to promote tau aggregation in vitro. elifesciences.org The core amyloidogenic sequence KLVFFA (residues 16-21) within the Aβ peptide, which partially overlaps with the 1-20 fragment, has been identified as a potential binding site for tau. elifesciences.org This interaction suggests a direct molecular link where Aβ fibrils can template the misfolding and aggregation of tau. elifesciences.org
This interplay creates a synergistic effect, where the combined pathologies of Aβ and tau amplify neurotoxic outcomes, leading to synaptic dysfunction and neuronal loss. frontiersin.orgscielo.br
Genetic Modifiers Influencing Beta-Amyloid (1-20) Metabolism and Aggregation Propensity
Genetic factors play a crucial role in the pathogenesis of both early-onset and late-onset Alzheimer's disease by influencing the production, aggregation, and clearance of the Aβ peptide, which includes the 1-20 sequence.
Familial Alzheimer's Disease (FAD): Rare, autosomal dominant mutations in three specific genes are responsible for most cases of early-onset FAD:
Presenilin 1 (PSEN1) and Presenilin 2 (PSEN2) : These genes encode the catalytic core of γ-secretase, the enzyme that cleaves APP to release Aβ peptides. Mutations in PSEN1 and PSEN2 are the most common cause of FAD and typically result in a relative increase in the production of Aβ42 over Aβ40, which enhances peptide aggregation. oup.comnih.govnih.gov
Sporadic (Late-Onset) Alzheimer's Disease (LOAD): The primary genetic risk factor for LOAD is the Apolipoprotein E (APOE) gene.
Apolipoprotein E (APOE) : The APOE gene has three common alleles: ε2, ε3, and ε4. The APOE ε4 allele is the strongest genetic risk factor for LOAD. scielo.broup.com ApoE protein is involved in cholesterol transport and also plays a role in Aβ metabolism. The ApoE4 isoform is less efficient at clearing Aβ and is associated with increased Aβ aggregation and deposition into plaques compared to the more common ApoE3 isoform. frontiersin.orgnih.gov
These genetic modifiers influence the entire Aβ peptide, thereby directly impacting the fate of the 1-20 N-terminal region and its propensity to participate in pathological aggregation.
Table 1: Genetic Modifiers of Beta-Amyloid Metabolism
| Gene | Influence on Beta-Amyloid (1-20) Metabolism | Associated AD Type |
|---|---|---|
| APP | Mutations can increase Aβ production or favor the Aβ42 isoform, which includes the 1-20 sequence. frontiersin.orgnih.gov | Early-Onset Familial |
| PSEN1 | Mutations in the γ-secretase complex increase the ratio of Aβ42/Aβ40 produced. oup.comnih.gov | Early-Onset Familial |
| PSEN2 | Similar to PSEN1, mutations alter γ-secretase activity to favor Aβ42 production. oup.comnih.gov | Early-Onset Familial |
| APOE | The ε4 allele is associated with impaired clearance and increased aggregation and deposition of Aβ. scielo.brfrontiersin.orgnih.gov | Late-Onset Sporadic |
Post-Translational Modifications of Beta-Amyloid (1-20) and Their Functional Consequences
The Beta-Amyloid (1-20) fragment is subject to several post-translational modifications (PTMs) that can significantly alter its physicochemical properties, aggregation kinetics, and toxicity. frontiersin.org These modifications are increasingly recognized as important contributors to the pathogenesis of AD. nih.govresearchgate.net
A notable and unusual post-translational modification found within the Aβ(1-20) sequence is O-glycosylation at the Tyrosine-10 (Tyr10) residue. nih.gov This modification has been identified on a series of short Aβ peptides, including Aβ(1-15) through Aβ(1-20), in human cerebrospinal fluid. nih.govarigobio.comaffbiotech.com
Identified Glycans: The glycans attached to Tyr10 are sialylated core 1-like O-glycans. nih.gov Specific structures identified include Neu5AcHex(Neu5Ac)HexNAc-O-Tyr. arigobio.com
Functional Significance: The presence of these bulky, charged glycan structures on Tyr10 may modulate the processing of APP and potentially inhibit the amyloidogenic pathway that leads to the formation of longer, more toxic Aβ peptides like Aβ42. nih.gov The detection of increased levels of Tyr10-glycosylated Aβ peptides in the CSF of AD patients suggests this modification is relevant to the disease state, although its precise role in inhibiting or promoting pathology requires further investigation. nih.govarigobio.com
Besides glycosylation, several other chemical modifications within the Beta-Amyloid (1-20) sequence have profound functional consequences.
Isomerization of Aspartate-7 (iso-Aβ): The aspartic acid residue at position 7 can undergo a spontaneous chemical modification to form isoaspartate. nih.gov This modification is highly prevalent, with iso-Aβ constituting more than 50% of the total Aβ in amyloid plaques. nih.govresearchgate.net
Functional Consequences: Isomerization at Asp7 significantly enhances the peptide's propensity to aggregate, increases its neurotoxicity, and makes it more resistant to enzymatic degradation. researchgate.net It also alters its interaction with receptors; for example, RAGE binds to iso-Aβ42 with a much lower affinity than to the unmodified peptide. nih.gov
Phosphorylation of Serine-8 (pS8-Aβ): The serine residue at position 8 can be phosphorylated. nih.gov This modification has also been detected in the brains of AD patients and transgenic animal models. researchgate.netnih.gov
Functional Consequences: In contrast to isomerization, phosphorylation at Ser8 has been shown to reduce the aggregation ability of Aβ. mdpi.com However, it can still influence cellular pathology. Studies have shown that pS8-Aβ can alter the transport of the peptide across the blood-brain barrier and activate different cellular signaling cascades compared to unmodified Aβ, affecting cell mechanics and cytoskeletal regulation. nih.govfrontiersin.orgfrontiersin.org For instance, pS8-Aβ has been found to increase the proportion of phosphorylated cofilin, a protein involved in actin dynamics. frontiersin.org
Table 2: Post-Translational Modifications in Beta-Amyloid (1-20) and Their Consequences
| Modification | Location | Functional Consequence |
|---|---|---|
| O-Glycosylation | Tyrosine-10 | May modulate APP processing and inhibit the amyloidogenic pathway. nih.gov Increased levels found in AD patients. arigobio.com |
| Isomerization | Aspartate-7 | Increases aggregation propensity, enhances neurotoxicity, and increases resistance to degradation. researchgate.net Alters receptor binding. nih.gov |
| Phosphorylation | Serine-8 | Reduces aggregation ability but influences transport across the BBB and activates distinct cell signaling pathways. nih.govmdpi.com |
Future Research Directions and Mechanistic Therapeutic Strategy Development
Identification of Novel Molecular Targets for Beta-Amyloid (1-20) Aggregation Inhibition
A primary strategy in mitigating the pathological effects of beta-amyloid is to prevent its aggregation. Research has identified the amino acid region 16-20 (KLVFF) within the Aβ sequence as a critical nucleation site that facilitates the self-association of monomers into toxic oligomers and fibrils. plos.orgoatext.com Therefore, molecules that can bind to this specific region are of significant interest as potential inhibitors of the entire aggregation cascade. plos.org
Future therapeutic development is centered on several classes of molecules designed to interact with Aβ(1-20) and interfere with its aggregation process:
Small Molecule Inhibitors: These compounds can be designed to bind to specific subregions of the Aβ peptide, such as the hydrophobic cluster near the KLVFFA region, thereby blocking the initial steps of aggregation. plos.orgresearchgate.net Natural compounds like curcumin (B1669340) and resveratrol (B1683913) have been studied for their ability to interact directly with Aβ monomers and fibrils, shifting the equilibrium towards non-toxic aggregates. researchgate.net
Peptide-Based Inhibitors: These are designed based on the structure of Aβ itself, particularly the C-terminal fragments and central hydrophobic core (CHC). nih.gov By mimicking parts of the Aβ sequence, these peptides can bind to specific sites on the Aβ monomer and prevent its assembly. nih.gov Peptides composed of D-enantiomeric amino acids are particularly promising as they exhibit greater stability against enzymatic degradation and a high binding affinity for Aβ. nih.gov
Antibody-Based Therapies: Immunotherapy represents another key approach. Monoclonal antibodies can be developed to recognize and bind to specific conformations of Aβ, including the soluble oligomers that are thought to be highly toxic. oatext.com This binding can neutralize the toxic species or stimulate their clearance from the brain by microglia. oatext.com
Development of Advanced In Vitro and In Vivo Models for Mechanistic Validation
To test the efficacy of potential therapeutic agents and to better understand the mechanisms of Beta-Amyloid (1-20) pathology, robust and reliable experimental models are essential. The development of more sophisticated models is a key area of future research. rsc.org
In Vitro Models: These models are crucial for high-throughput screening of potential inhibitors and for detailed mechanistic studies.
Cell-Free Assays: Techniques like the Thioflavin T (ThT) assay are used to monitor the aggregation of synthetic Aβ peptides in real-time, allowing researchers to quantify the inhibitory effects of various compounds. plos.org
Cellular Models: Neuronal cell lines, such as SH-SY5Y, and primary cortical neurons are exposed to synthetic Aβ peptides (including fragments like Aβ1-20) to induce toxicity and other pathological changes. frontiersin.org These models allow for the study of cellular responses to Aβ aggregation and the protective effects of therapeutic candidates. frontiersin.org
In Vivo Models: Animal models are indispensable for validating findings from in vitro studies in a complex, living system.
Genetically Engineered Mice: These models, which often overexpress human amyloid precursor protein (APP) with mutations, develop key features of amyloid pathology, including plaque deposition. frontiersin.org They are instrumental in studying the long-term effects of Aβ accumulation and testing therapies aimed at reducing Aβ burden or improving cognitive function. frontiersin.orgbiomolther.org
Direct Injection Models: Injecting synthetic Aβ peptides or patient-derived Aβ extracts directly into the brains of rodents can replicate acute aspects of amyloid pathology and neuroinflammation. frontiersin.orgfrontiersin.org
The ongoing challenge is to develop models that more accurately recapitulate the multifaceted nature of human neurodegenerative diseases, including the interplay between different pathological proteins and cell types. rsc.org
Exploration of Pathways for Enhancing Endogenous Beta-Amyloid (1-20) Clearance
An imbalance between the production and clearance of Aβ is a central element of the amyloid cascade hypothesis. nih.gov Therefore, strategies aimed at enhancing the brain's natural ability to remove Aβ are a promising therapeutic avenue. Clearance is accomplished through several enzymatic and non-enzymatic mechanisms. biomolther.orgen-journal.org
Enzymatic Degradation: Several amyloid-degrading enzymes (ADEs) are responsible for breaking down Aβ into smaller, non-toxic fragments. acs.org Neprilysin (NEP) is one of the most significant of these enzymes. biomolther.orgacs.org Modulating the expression or activity of these enzymes has been shown to effectively regulate Aβ levels in animal models. en-journal.org Future research aims to identify compounds that can enhance the activity of these enzymes or to use gene therapy to increase their expression in the brain. biomolther.orgnih.gov
Non-Enzymatic Clearance: This involves several interconnected pathways:
Cellular Uptake: Glial cells, such as microglia and astrocytes, play a role in phagocytosing and clearing Aβ aggregates. en-journal.org
Transport across the Blood-Brain Barrier (BBB): Receptors like LRP1 mediate the transport of Aβ out of the brain and into the peripheral circulation. nih.gov
Glymphatic and Perivascular Drainage: The bulk flow of interstitial fluid (ISF) helps to flush metabolic waste, including soluble Aβ, out of the brain parenchyma along perivascular spaces. en-journal.org Failure of this drainage system can lead to the accumulation of Aβ. en-journal.org
Therapeutic strategies in this area focus on boosting these natural clearance systems, for instance, by enhancing microglial phagocytosis or improving the efficiency of the glymphatic system. biomolther.org
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To unravel the complex role of Beta-Amyloid (1-20) in disease, a systems-level approach is required. The integration of multiple high-throughput "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful way to gain a comprehensive understanding of the molecular networks affected by Aβ. researchgate.netnih.gov
This multi-omics approach allows researchers to move beyond single-pathway analyses and identify complex interactions between different biological levels. nih.gov For example, by combining proteomic data on Aβ-interacting proteins with transcriptomic data on gene expression changes, researchers can build detailed models of the cellular response to Aβ aggregation. mdpi.com
Key applications of this integrative approach include:
Identifying Novel Biomarkers: Multi-omics analysis of cerebrospinal fluid (CSF) and blood can reveal molecular signatures associated with different stages of Aβ pathology, improving early diagnosis and patient stratification. researchgate.netnih.gov
Discovering New Therapeutic Targets: By mapping the complex network of pathways disrupted by Aβ, this approach can uncover previously unknown nodes that could be targeted by new drugs. nih.gov
Personalized Medicine: Understanding the unique molecular profile of an individual's disease can help in developing personalized treatment strategies. researchgate.netoup.com
Future research will increasingly rely on machine learning and deep learning algorithms to integrate these vast and heterogeneous datasets, providing unprecedented insights into the mechanisms of Aβ(1-20) and paving the way for the next generation of therapeutics. oup.com
Q & A
Q. How can systems biology models integrate Beta-Amyloid (1-20) data with other Alzheimer’s biomarkers (e.g., tau)?
- Methodological Answer : Develop ordinary differential equation (ODE) models linking Aβ kinetics to tau phosphorylation. Calibrate parameters using longitudinal patient data (e.g., ADNI datasets). Perform sensitivity analysis to identify key regulatory nodes .
Critical Analysis of Contradictory Findings
Q. How to reconcile studies reporting neuroprotective vs. neurotoxic roles of Beta-Amyloid (1-20)?
Q. What experimental evidence challenges the amyloid cascade hypothesis in the context of Beta-Amyloid (1-20)?
- Methodological Answer : Studies showing intraneuronal Beta-Amyloid (1-20) accumulation precedes plaque formation and correlates with synaptic loss, suggesting secretion deficits rather than extracellular aggregates are pathogenic. Validate via longitudinal imaging and CSF biomarker analysis .
Research Design and Proposal Development
How to formulate a FINER (Feasible, Novel, Ethical, Relevant) research question for Beta-Amyloid (1-20) studies?
Q. What criteria justify selecting Beta-Amyloid (1-20) over full-length Aβ isoforms for mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
